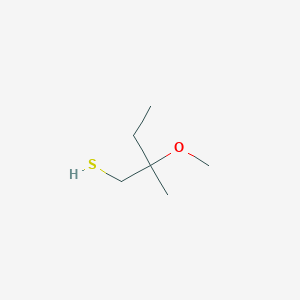

2-Methoxy-2-methylbutane-1-thiol

描述

Structure

3D Structure

属性

IUPAC Name |

2-methoxy-2-methylbutane-1-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14OS/c1-4-6(2,5-8)7-3/h8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFAFVADZGJMQFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CS)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms

Mechanistic Studies of Thiol-Alkene and Thiol-Alkyne Additions

The addition of thiols to unsaturated carbon-carbon bonds, known as hydrothiolation, is a fundamental transformation. These "thiol-ene" and "thiol-yne" reactions are highly efficient and are considered prime examples of click chemistry due to their high yields, stereoselectivity, and rapid rates. wikipedia.org They can proceed through either a free-radical or a catalyzed Michael addition mechanism. wikipedia.org For a primary thiol like 2-Methoxy-2-methylbutane-1-thiol, the free-radical pathway is particularly significant.

The free-radical addition of this compound to an alkene is initiated by the formation of a thiyl radical (RS•) through the action of light, heat, or a radical initiator. wikipedia.org The mechanism proceeds via two key steps:

Propagation: The thiyl radical adds to the alkene across the double bond. This addition typically occurs in an anti-Markovnikov fashion, where the sulfur atom attaches to the less substituted carbon, forming a more stable carbon-centered radical intermediate. wikipedia.orgresearchgate.net

Chain Transfer: The newly formed carbon-centered radical abstracts a hydrogen atom from another molecule of the thiol. nih.gov This step regenerates the thiyl radical, which can then participate in another propagation cycle, and forms the final thioether product. wikipedia.org

The regiochemical outcome of hydrothiolation is a critical aspect of its synthetic utility.

Radical Addition: As mentioned, the free-radical thiol-ene reaction is highly regioselective for the anti-Markovnikov product. wikipedia.orgresearchgate.netbohrium.com This is due to the addition of the thiyl radical to the terminal carbon of the alkene, which generates a more stable secondary or tertiary carbon radical.

Catalyzed Addition: In contrast, transition-metal-catalyzed hydrothiolation, for instance with palladium catalysts, can favor the Markovnikov adduct. acs.orgorganic-chemistry.org This complementary regioselectivity makes hydrothiolation a versatile tool. For alkenes bearing a heteroatom, palladium-catalyzed reactions have been shown to yield Markovnikov products with high selectivity. acs.orgorganic-chemistry.org

While stereoselectivity is highly dependent on the specific substrates and reaction conditions, the thiol-ene reaction is known for its high degree of stereochemical control. wikipedia.org

Kinetic studies of thiol-ene reactions have provided deep insights into the factors governing their efficiency. The reaction rate is influenced by the nature of both the thiol and the alkene. acs.org

Research comparing primary, secondary, and tertiary thiols has shown that polymerization rates can decrease as thiol substitution increases from primary to tertiary. acs.org However, under typical initiation conditions, different thiol substitutions can be made to react at similar rates. acs.org For this compound, a primary thiol, a relatively high reaction rate would be expected.

The electronic properties of the alkene are also a major determinant of the reaction rate. Electron-rich alkenes like vinyl ethers tend to be highly reactive in radical thiol-ene additions. wikipedia.org The table below, based on computational studies of methyl mercaptan, illustrates the influence of alkene structure on reaction kinetics. acs.org

| Alkene | Relative Reactivity Prediction |

| Norbornene | High |

| Methyl Vinyl Ether | High |

| Styrene | Moderate |

| Methyl Acrylate | Low |

| Acrylonitrile | Low |

This table is a qualitative representation based on kinetic modeling and is intended to show general trends.

Oxidative Transformation Pathways of Thiol and Thioether Functional Groups

The sulfur atom in thiols and their thioether derivatives is readily oxidized, leading to a range of sulfur-containing functional groups with distinct properties.

The thioether product resulting from the hydrothiolation of this compound can be sequentially oxidized.

Sulfoxide (B87167) Formation: Mild oxidation of the thioether, for example with hydrogen peroxide (H₂O₂) at room temperature, yields the corresponding sulfoxide (R₂SO). libretexts.org Other reagents like Selectfluor can also achieve this transformation efficiently. thieme-connect.comorganic-chemistry.org

Sulfone Formation: Further oxidation of the sulfoxide with a stronger oxidizing agent, such as a peroxyacid, produces the sulfone (R₂SO₂). libretexts.org The selective oxidation to either sulfoxides or sulfones can often be controlled by the stoichiometry of the oxidant used, such as H₂O₂. organic-chemistry.org

The general scheme for this oxidation is as follows: R-S-R' (Thioether) → R-SO-R' (Sulfoxide) → R-SO₂-R' (Sulfone)

Thiols can undergo oxidative coupling to form disulfides (R-S-S-R). This transformation is a key process in many biological systems. libretexts.org

The dimerization of this compound can be achieved using mild oxidizing agents like iodine (I₂) or bromine (Br₂). libretexts.org The reaction involves the formation of a new sulfur-sulfur bond and is reversible; disulfides can be reduced back to thiols using reducing agents like zinc and acid. libretexts.org

The mechanism of this reaction, often referred to as thiol-disulfide exchange, involves the nucleophilic attack of a thiolate anion (RS⁻) on a disulfide bond. rsc.orgresearchgate.net This process proceeds through a trisulfide-like transition state. nih.gov

Nucleophilic Substitution Reactions Involving Thiolates as Nucleophiles

The thiolate anion, formed by the deprotonation of the thiol group, is a potent nucleophile. youtube.comchemistrysteps.com The sulfur atom in the thiolate of this compound, being larger and its outer electrons less tightly held than oxygen, is highly polarizable. This characteristic makes it an excellent nucleophile, often surpassing the corresponding alkoxide in reactivity, particularly in SN2 reactions. nih.govmasterorganicchemistry.com

Thiolates readily participate in nucleophilic substitution reactions with a variety of electrophiles, most commonly alkyl halides. libretexts.orgresearchgate.net The reaction proceeds via an SN2 mechanism, where the thiolate attacks the electrophilic carbon, displacing a leaving group. A key advantage of using thiolates over alkoxides in such reactions is their lower basicity, which significantly reduces the occurrence of competing elimination (E2) reactions, especially with secondary and even some tertiary alkyl halides. chemistrysteps.commasterorganicchemistry.com

The general reaction can be depicted as:

R-S⁻ + R'-X → R-S-R' + X⁻

Where R-S⁻ represents the thiolate of this compound, and R'-X is an alkyl halide.

The steric hindrance around the sulfur atom in this compound, due to the adjacent quaternary carbon, can influence the rate of these reactions. However, SN2 reactions are still feasible, particularly with unhindered electrophiles. The table below presents hypothetical and analogous examples of nucleophilic substitution reactions involving a sterically hindered thiolate.

| Thiolate Precursor | Electrophile | Product | Solvent | Base | Yield (%) | Reference Analogue |

| This compound | Methyl Iodide | 1-(Methylthio)-2-methoxy-2-methylbutane | DMF | NaH | High | masterorganicchemistry.com |

| This compound | Ethyl Bromide | 1-(Ethylthio)-2-methoxy-2-methylbutane | Ethanol | NaOEt | Good | libretexts.org |

| This compound | Benzyl Chloride | 1-(Benzylthio)-2-methoxy-2-methylbutane | THF | K₂CO₃ | Good | nih.gov |

| tert-Butylthiol (as a hindered analogue) | 1-Bromobutane | tert-Butyl butyl sulfide (B99878) | DMF | NaH | 95 | libretexts.org |

| tert-Butylthiol (as a hindered analogue) | 2-Bromopropane | tert-Butyl isopropyl sulfide | DMSO | Cs₂CO₃ | 88 | libretexts.org |

Note: The yields for this compound are predicted based on general principles of thiol reactivity due to the absence of specific literature data.

Influence of Catalyst Systems and Reaction Conditions on Pathway Selectivity

The selectivity of reactions involving this compound can be precisely controlled through the careful selection of catalyst systems and reaction conditions. These factors can dictate the regioselectivity, stereoselectivity, and chemoselectivity of a given transformation.

Catalyst Systems:

Lewis Acids: Mild Lewis acids, such as those based on Lithium, can facilitate the chemoselective alkylation of thiols in the presence of other nucleophilic groups like alcohols. This is achieved through the selective activation of the C-OH bond of an alcohol, allowing for preferential attack by the thiol. nih.gov

Transition Metal Catalysis: Transition metals are widely employed to control the outcome of thiol additions to unsaturated systems. For instance, visible-light photoredox catalysis using iridium or ruthenium complexes can selectively generate either the Markovnikov or anti-Markovnikov product in thiol-ene reactions. beilstein-journals.orgnih.gov Copper nanoparticles supported on titanium dioxide have been shown to be a recyclable heterogeneous catalyst for the regio- and stereoselective synthesis of vinyl sulfides from thiols and alkynes. jmaterenvironsci.com

Organocatalysis: Chiral organocatalysts can be used to achieve enantioselective transformations. For example, in the context of Michael additions of thiols to α,β-unsaturated compounds, chiral amine or phosphine (B1218219) catalysts can direct the formation of a specific enantiomer of the product.

Reaction Conditions:

Base: The base used to generate the thiolate is crucial. Strong bases like sodium hydride (NaH) ensure complete deprotonation of the thiol. masterorganicchemistry.com Weaker bases like potassium carbonate (K₂CO₃) can also be effective, particularly with more acidic thiols or in the presence of a phase-transfer catalyst. nih.gov The choice of base can also influence the equilibrium between the thiolate and other potential nucleophiles in the reaction mixture.

Temperature: Reaction temperature can affect both the rate and selectivity. Higher temperatures can sometimes lead to undesired side reactions, such as elimination or racemization. In some catalytic systems, temperature can be a tool to switch the selectivity between different pathways.

The following table summarizes the influence of different catalyst systems and reaction conditions on the selectivity of reactions involving thiols, with predicted outcomes for this compound based on analogous systems.

| Reaction Type | Substrate 1 | Substrate 2 | Catalyst System/Conditions | Predominant Product/Selectivity | Reference Analogue |

| Thiol-Ene Reaction | This compound | Styrene | Visible Light, Ir photocatalyst | Anti-Markovnikov addition product | beilstein-journals.org |

| Thiol-Yne Reaction | This compound | Phenylacetylene | CuNPs/TiO₂, 80 °C | Z-vinyl sulfide (anti-Markovnikov) | jmaterenvironsci.com |

| Dehydrative Alkylation | This compound | Benzyl Alcohol | Alkyl Halide (catalytic), heat | 1-(Benzylthio)-2-methoxy-2-methylbutane (S-alkylation) | rsc.org |

| Nucleophilic Aromatic Sub. | This compound | 2-Chloropyridine | K₂CO₃, DMAc, 100 °C | 2-((2-Methoxy-2-methylbutyl)thio)pyridine | nih.gov |

| Epoxide Ring Opening | This compound | Styrene Oxide | Base (e.g., NaH), THF | Regioselective attack at the less hindered carbon of the epoxide | beilstein-journals.org |

Stereochemical Considerations and Chiral Synthesis of 2 Methoxy 2 Methylbutane 1 Thiol

Analysis of Chiral Centers and Potential Stereoisomers in 2-Methoxy-2-methylbutane-1-thiol

The chemical structure of this compound, systematically named as such, features a four-carbon butane (B89635) backbone. A thiol (-SH) functional group is positioned at the first carbon (C1), while the second carbon (C2) is substituted with both a methyl (-CH3) group and a methoxy (B1213986) (-OCH3) group.

The key stereochemical feature of this molecule is the presence of a chiral center at the C2 position. A chiral center is a carbon atom that is bonded to four different groups. uomustansiriyah.edu.iq In the case of this compound, the C2 atom is attached to:

A methyl group (-CH3)

A methoxy group (-OCH3)

An ethyl group with a thiol at the 1-position (-CH2SH)

A methyl group that is part of the butane chain (-CH3 from C1 being part of the larger group connected to C2)

Let's re-examine the connectivity based on the IUPAC name: The main chain is butane. At C1, there is a thiol group. At C2, there is a methyl and a methoxy group. Therefore, the four groups attached to C2 are: a methyl group, a methoxy group, a -CH2SH group, and an ethyl group (-CH2CH3).

Due to this single chiral center, this compound can exist as a pair of enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. uomustansiriyah.edu.iq The two enantiomers of this compound are designated as (R)-2-Methoxy-2-methylbutane-1-thiol and (S)-2-Methoxy-2-methylbutane-1-thiol, according to the Cahn-Ingold-Prelog priority rules. uomustansiriyah.edu.iq The maximum number of stereoisomers for a molecule is given by the formula 2^n, where 'n' is the number of chiral centers. uomustansiriyah.edu.iq For this compound, with n=1, there are 2^1 = 2 possible stereoisomers.

| Stereoisomer | Configuration at C2 |

| Enantiomer 1 | R |

| Enantiomer 2 | S |

Enantioselective and Diastereoselective Synthetic Strategies for Branched Thiols

The synthesis of enantiomerically pure branched thiols, especially those with quaternary stereocenters, presents a significant synthetic challenge. beilstein-journals.orgnih.govbris.ac.uk General strategies can be broadly categorized into enantioselective and diastereoselective approaches.

Enantioselective Synthesis: This approach aims to directly produce one enantiomer in excess over the other from a prochiral starting material. The construction of a quaternary stereocenter is a particularly challenging aspect of this strategy. nih.gov Some potential enantioselective methods applicable to the synthesis of chiral thiols include:

Catalytic Asymmetric Addition: The use of chiral catalysts to control the addition of a sulfur nucleophile to a prochiral substrate or the addition of a carbon nucleophile to a sulfur-containing electrophile. For instance, phosphine-catalyzed asymmetric γ-addition reactions have been developed to access tertiary thioethers and alcohols with high enantioselectivity. rsc.org

Asymmetric Allylic Alkylation: Palladium-catalyzed asymmetric allylic alkylation of prochiral enolates can be a powerful tool for creating quaternary stereocenters. nih.gov

Intramolecular Arylation: Enantioselective synthesis of tertiary thiols has been achieved through the intramolecular arylation of lithiated thiocarbamates, proceeding with high retention of stereochemistry. nih.gov

Diastereoselective Synthesis: This strategy involves the use of a chiral auxiliary to introduce a new stereocenter, leading to the formation of diastereomers which can then be separated. The chiral auxiliary is subsequently removed to yield the desired enantiomerically enriched product.

Addition to Chiral Sulfinimines: Sulfinimines (thiooxime S-oxides) are versatile chiral building blocks. The addition of nucleophiles to enantiomerically pure sulfinimines allows for the highly diastereoselective synthesis of various amine derivatives, which could be precursors to chiral thiols. psu.edu

Thiol-Ene Reactions: Photo-induced thiol-ene reactions on unsaturated systems can proceed with diastereoselectivity, providing a pathway to functionalized thiols. rsc.orgrsc.org

A hypothetical synthetic route to this compound could start from a chiral precursor like 2-methoxy-2-methylbutanal. The synthesis of 2-methylbutanal itself can be achieved through the hydroformylation of 2-butene. prepchem.comgoogle.com The resulting aldehyde could then be subjected to stereoselective reactions to introduce the thiol functionality.

Chiral Resolution Techniques Applied to Substituted Butanethiols

When a synthesis results in a racemic mixture (an equal mixture of both enantiomers), a chiral resolution process is required to separate them. chromatographyonline.com For substituted butanethiols and similar compounds, several techniques can be employed.

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful and widely used method for the separation of enantiomers. rsc.org The technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. chromatographyonline.comiosrjournals.org Polysaccharide-based CSPs are among the most popular for this purpose. chromatographyonline.com The mobile phase composition, temperature, and the specific type of chiral selector on the stationary phase are crucial parameters that can be optimized to achieve good resolution. chromatographyonline.comresearchgate.net For instance, teicoplanin-based columns have been successfully used for the chiral separation of salbutamol (B1663637) and its metabolites. nih.gov

Crystallization of Diastereomeric Salts: This classical method involves reacting the racemic thiol (or a suitable derivative) with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. The resolved diastereomer can then be converted back to the pure enantiomer.

Derivatization for Stereochemical Assignment and Chiral Pool Syntheses

Derivatization for Stereochemical Assignment: Once the enantiomers are separated, it is essential to determine their absolute configuration (R or S). A common method for this is Nuclear Magnetic Resonance (NMR) spectroscopy in conjunction with chiral derivatizing agents (CDAs). wikipedia.orgnih.gov The racemic thiol is reacted with an enantiomerically pure CDA to form a mixture of diastereomers. The NMR spectra of these diastereomers will show different chemical shifts for corresponding protons, and the magnitude of these differences can be used to assign the absolute configuration. researchgate.netwiley.com Mosher's acid is a well-known CDA for this purpose. wikipedia.org

Chiral Pool Synthesis: This strategy utilizes readily available, enantiomerically pure natural products, such as amino acids, sugars, or terpenes, as starting materials for the synthesis of the target molecule. nih.govmdpi.com This approach can be highly efficient as the chirality is already present in the starting material. For the synthesis of this compound, a suitable chiral building block from the chiral pool could be transformed through a series of chemical reactions to introduce the required methoxy, methyl, and thiol functionalities while retaining the initial stereochemistry. For example, α-amino acids like threonine, which contain an extra stereocenter, are valuable chiral pool reagents. mdpi.com

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 2-Methoxy-2-methylbutane-1-thiol. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom can be mapped, while advanced 2D NMR methods reveal the intricate network of through-bond and through-space correlations.

The expected ¹H NMR chemical shifts would likely show a singlet for the methoxy (B1213986) (-OCH₃) protons, a singlet for the two methyl groups at the C2 position, a quartet for the methylene (B1212753) (-CH₂-) group of the ethyl moiety, and a triplet for the terminal methyl (-CH₃) group of the ethyl moiety. The protons of the methylene group attached to the thiol (-CH₂SH) would likely appear as a doublet, coupled to the thiol proton, which itself would present as a triplet.

Similarly, the ¹³C NMR spectrum would provide a unique signal for each of the six carbon atoms in the molecule, including the quaternary carbon atom. The chemical shifts would be influenced by the electronegativity of the adjacent oxygen and sulfur atoms.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

| -CH₃ (ethyl) | ~0.9 | Triplet | 3H |

| -CH₂- (ethyl) | ~1.6 | Quartet | 2H |

| -C(CH₃)₂ | ~1.3 | Singlet | 6H |

| -CH₂SH | ~2.5 | Doublet | 2H |

| -SH | ~1.5 | Triplet | 1H |

| -OCH₃ | ~3.2 | Singlet | 3H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -C H₃ (ethyl) | ~8 |

| -C H₂- (ethyl) | ~30 |

| -C (CH₃)₂ | ~45 |

| -C H₂SH | ~35 |

| -OC H₃ | ~50 |

| Quaternary C | ~75 |

To unambiguously assign the proton and carbon signals and to confirm the connectivity, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling between protons on adjacent carbon atoms. For this compound, a cross-peak would be expected between the methylene and methyl protons of the ethyl group, and between the methylene protons of the thiol group and the thiol proton itself.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would be used to definitively assign each proton signal to its corresponding carbon in the molecule's backbone.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which can help to confirm the three-dimensional structure of the molecule. For instance, NOESY could show correlations between the methoxy protons and the protons of the methyl groups at C2.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. pearson.com The molecular weight of this compound is 134.24 g/mol . nih.gov

High-Resolution Mass Spectrometry (HRMS) would be utilized to determine the exact molecular formula of the compound by providing a highly accurate mass measurement of the molecular ion. Time-of-Flight (TOF) analyzers are often coupled with MS to provide high resolution and mass accuracy. These techniques are critical for distinguishing between compounds with the same nominal mass but different elemental compositions.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules and can help in observing the molecular ion with minimal fragmentation. For a thiol-containing compound like this compound, ESI-MS could be used to generate the protonated molecule [M+H]⁺ or other adducts, which would confirm the molecular weight. The fragmentation patterns of ethers often involve the cleavage of the C-O bond, which would also be expected in the mass spectrum of this compound. miamioh.edu

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Predicted Fragment Ion | Fragment Structure |

| 134 | [M]⁺ | [C₆H₁₄OS]⁺ |

| 103 | [M - OCH₃]⁺ | [C₅H₁₁S]⁺ |

| 87 | [M - CH₂SH]⁺ | [C₅H₁₁O]⁺ |

| 73 | [C₄H₉O]⁺ | |

| 59 | [C₂H₅S]⁺ |

Chromatographic Separation and Detection Techniques

Chromatographic methods are essential for the separation and quantification of this compound from a mixture and for assessing its purity. While specific methods for this compound are not detailed in the literature, methods for its isomer, 4-Methoxy-2-methylbutane-2-thiol, can provide a basis for method development. sielc.com

Gas Chromatography (GC): Given its volatility, GC would be a suitable technique for the analysis of this compound. When coupled with a mass spectrometer (GC-MS), it allows for both separation and identification. The choice of the GC column's stationary phase would be critical to achieve good resolution from any impurities.

High-Performance Liquid Chromatography (HPLC): For the analysis of the related compound, 4-Methoxy-2-methylbutane-2-thiol, a reverse-phase (RP) HPLC method has been described. sielc.com A similar approach could be adapted for this compound. This would likely involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, possibly with an acid modifier like formic acid to ensure good peak shape and compatibility with mass spectrometric detection. sielc.com

Gas Chromatography (GC) and Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

Gas Chromatography (GC) is a fundamental technique for the analysis of volatile compounds like this compound. The compound's retention behavior is characterized by its Kovats retention index (RI), which aids in its identification. The NIST Mass Spectrometry Data Center reports several retention indices for this compound, also known as 4-Methoxy-2-methyl-2-butanethiol, on various GC columns. nist.govnih.gov

Table 1: Kovats Retention Indices for 4-Methoxy-2-methyl-2-butanethiol

| Column Phase | Retention Index (RI) | Reference |

|---|---|---|

| Standard non-polar | 902 | NIST Mass Spectrometry Data Center nih.gov |

| Semi-standard non-polar | 910, 917 | NIST Mass Spectrometry Data Center nih.gov |

| Standard polar | 1207, 1213, 1216 | NIST Mass Spectrometry Data Center nih.gov |

Due to the complexity of matrices in which volatile sulfur compounds (VSCs) are often found, such as food and beverages, one-dimensional GC can be insufficient for complete separation from interfering compounds. nih.gov Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced resolution and sensitivity, making it a powerful tool for this purpose. researchgate.netscispace.com In GC×GC, the effluent from a primary column is subjected to further separation on a second, shorter column with a different stationary phase, providing a more detailed "fingerprint" of the sample. researchgate.netacs.org This technique has been successfully applied to discover new families of VSCs in complex samples like cannabis and to characterize sulfur-containing compounds in middle distillates. researchgate.netresearchgate.net The coupling of GC×GC with detectors like time-of-flight mass spectrometry (TOF-MS) or sulfur chemiluminescence detectors (SCD) further improves identification and quantification capabilities for trace-level sulfur compounds. researchgate.netmdpi.com

Liquid Chromatography (LC) Coupled with High-Resolution Mass Spectrometry (HRMS)

While GC is well-suited for volatile analysis, Liquid Chromatography (LC) offers a complementary approach, particularly for less volatile or thermally labile compounds. For the analysis of thiols like this compound, LC is often paired with high-resolution mass spectrometry (HRMS), such as Orbitrap or TOF-MS, which provides excellent mass accuracy and selectivity. nih.govnih.gov

A significant challenge in the LC analysis of thiols is their high reactivity and potential for poor chromatographic retention. nih.gov To overcome this, a common strategy involves a derivatization step to create a more stable, readily ionizable, and chromatographically retainable derivative. researchgate.netresearchgate.net For instance, 4-Methoxy-2-methyl-2-butanethiol (referred to as 4MMB in some studies) has been successfully quantified in virgin olive oil and alcoholic beverages by derivatizing the thiol group prior to LC-HRMS analysis. nih.govresearchgate.netub.edu This approach allows for detection at very low concentrations, often in the nanogram per liter (ng/L) range. researchgate.net

A typical method involves:

Derivatization: The thiol's free sulfhydryl (-SH) group is reacted with a reagent like ebselen (B1671040) (2-phenyl-1,2-benzisoselenazol-3(2H)-one). researchgate.netub.edu

Separation: The resulting derivative is separated using a reverse-phase HPLC column. sielc.com A common mobile phase consists of acetonitrile, water, and an acid modifier like formic acid for MS compatibility. sielc.comnist.gov

Detection: The analyte is detected using an HRMS instrument in positive electrospray ionization (ESI+) mode, which allows for the selection of the exact mass of the thiol derivative. ub.edu

This combination of derivatization and LC-HRMS provides a robust and sensitive method for the targeted analysis of specific volatile thiols in complex food and beverage matrices. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. pearson.com For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its primary functional groups: a thiol, an ether, and alkane hydrocarbon components.

Thiol Group (S-H): The stretching vibration of the S-H bond is a key indicator of a thiol. This absorption is typically weak and appears in the region of 2550–2600 cm⁻¹. mdpi.comresearchgate.netresearchgate.net Its presence is a direct confirmation of the thiol functionality.

Ether Group (C-O): The C-O stretching vibration of the ether linkage is characterized by a strong absorption band typically found in the 1000–1300 cm⁻¹ range. vscht.cz

Alkane Structure (C-H): The molecule's saturated hydrocarbon backbone will produce strong C-H stretching absorptions in the region just below 3000 cm⁻¹ (typically 2850–2960 cm⁻¹). vscht.cz Additional bending vibrations for CH₂ and CH₃ groups appear in the 1350–1470 cm⁻¹ range. mdpi.com

The combination of these specific absorption bands in an IR spectrum provides a unique fingerprint, confirming the presence of the key structural components of this compound.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|---|

| Thiol | S-H | Stretch | 2550 - 2600 | Weak |

| Alkane | C-H | Stretch | 2850 - 2960 | Strong |

| Ether | C-O | Stretch | 1000 - 1300 | Strong |

| Alkane | C-H | Bend | 1350 - 1470 | Variable |

Emerging Analytical Techniques for Trace-Level Analysis of Volatile Sulfur Compounds

The extremely low odor thresholds of many volatile sulfur compounds (VSCs) necessitate the development of increasingly sensitive analytical methods for their trace-level detection. nih.gov Several emerging techniques and improvements to existing methods are pushing the boundaries of VSC analysis.

One key area of advancement is in sample preparation and introduction. Headspace solid-phase microextraction (HS-SPME) has become a popular technique for extracting and concentrating VSCs from various sample matrices before GC analysis. nih.govresearchgate.netnih.gov Optimizing SPME parameters, such as fiber coating, extraction time, and temperature, can significantly enhance the sensitivity for target analytes. nih.govnih.gov

In the realm of mass spectrometry, the development of soft ionization techniques is proving beneficial for VSC analysis. Novel ion sources, such as those using photoionization-generated dibromomethane (B42720) cation chemical ionization (PDCI), can provide sensitive and selective ionization of VSCs for time-of-flight mass spectrometry (TOF-MS), allowing for rapid, online detection at sub-parts-per-trillion levels. researchgate.net

Furthermore, the coupling of advanced separation techniques with highly specific detectors represents a powerful trend. As mentioned, GC×GC provides superior resolving power, and when combined with a sulfur chemiluminescence detector (SCD), it creates a highly specific and sensitive platform for the speciation and quantification of sulfur compounds in complex mixtures like diesel and other petroleum products. scispace.comresearchgate.net These advanced hyphenated techniques are crucial for accurately characterizing the complex profiles of volatile sulfur compounds in various fields, from food science to environmental monitoring. researchgate.net

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. For 2-methoxy-2-methylbutane-1-thiol, these calculations can elucidate the distribution of electrons, the stability of the molecule, and its propensity to react.

Density Functional Theory (DFT) Applications for Ground State and Transition State Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to analyze the ground and transition states of various organic molecules, including thiols and their derivatives. nih.govresearchgate.net For this compound, DFT calculations, often using functionals like B3LYP and ωB97X-D, can provide a detailed picture of its molecular geometry, orbital energies, and the energy barriers for chemical reactions. nih.govacs.org

For instance, in the study of similar thiol compounds, DFT has been used to model reaction profiles, such as the addition of a thiolate anion to an alkene, a fundamental reaction in organic chemistry. acs.org These studies have shown that certain DFT functionals can accurately predict the stability of intermediates and transition states, which is crucial for understanding reaction mechanisms. acs.org The choice of functional and basis set is critical for obtaining accurate results, with range-separated functionals like ωB97X-D often providing better agreement with high-level wavefunction methods for systems involving charge transfer. acs.org

Table 1: Representative DFT Functionals and Basis Sets for Thiol Analysis

| DFT Functional | Basis Set | Typical Application |

| B3LYP | 6-31G(d) | Geometry optimization and vibrational frequencies. acs.org |

| M06-2X | 6-311++G(2df,2p) | Accurate pKa prediction of thiols. researchgate.net |

| ωB97X-D | cc-pVTZ | Analysis of reaction mechanisms involving non-covalent interactions. acs.org |

| PBE | --- | Often used in solid-state and periodic system calculations. rsc.org |

This table is for illustrative purposes and the choice of method depends on the specific property being investigated.

Estimation of Acidities and pKa Values of Thiols

The acidity of the thiol group (-SH) is a key determinant of its chemical and biological activity. Computational methods provide a valuable tool for estimating the pKa values of thiols, which can be challenging to measure experimentally for all compounds of interest. rsc.orgtandfonline.com DFT calculations, coupled with a suitable solvation model (like the SMD or PCM model), can predict the pKa of thiols with reasonable accuracy. researchgate.netwayne.edu

The accuracy of these predictions is highly dependent on the computational protocol. Studies have shown that including explicit solvent molecules, particularly water, in the computational model can significantly improve the accuracy of calculated pKa values for thiols. wayne.eduresearchgate.net For example, using the ωB97XD functional with the 6-31+G(d,p) basis set and three explicit water molecules has been shown to yield good results for a range of substituted thiols. wayne.edu The M06-2X functional has also been identified as providing high precision in pKa calculations for a large set of thiols. rsc.org

Table 2: Comparison of Computational Methods for Thiol pKa Prediction

| Method | Solvation Model | Key Feature | Root-Mean-Square Error (RMSE) |

| M06-2X/6-311++G(2df,2p) | SMD | High-level functional and basis set. | ~0.5 pKa units researchgate.net |

| M06-2X/SMDsSAS | SMDsSAS | Optimized for a diverse set of thiols. | 0.77 pKa units rsc.org |

| ωB97XD/6-31+G(d,p) | SMD + 3 explicit waters | Includes explicit solvent effects. | ~0.50 pKa units wayne.edu |

Molecular Modeling and Simulation of Reaction Pathways

Molecular modeling and simulations allow for the dynamic exploration of chemical reactions, providing insights into the mechanisms and factors that control reaction outcomes.

Mechanistic Insights and Prediction of Regio- and Stereoselectivity

For a molecule like this compound, which has multiple reactive sites, understanding the regioselectivity (where a reaction occurs) and stereoselectivity (the spatial arrangement of the products) is crucial. Thiol-ene reactions, for example, involve the addition of a thiol to an alkene and can proceed via either a radical or a Michael addition mechanism, leading to an anti-Markovnikov product. wikipedia.org

Computational studies can model these reaction pathways, calculate the activation energies for different routes, and thus predict the most likely products. For instance, in reactions involving nucleophilic attack by the thiolate, the nature of the electrophile and the reaction medium can significantly influence the reaction pathway. pnas.org Theoretical models can also elucidate the role of catalysts and solvent effects in directing the outcome of a reaction. nih.gov

Conformational Analysis of Branched Thiol Systems and Intermolecular Interactions

The three-dimensional shape of a molecule, or its conformation, plays a significant role in its reactivity and physical properties. lumenlearning.com For a branched thiol like this compound, rotations around its single bonds can lead to various conformers with different energies. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. lumenlearning.comnih.gov

Computational methods, such as molecular mechanics and quantum chemical calculations, are used to perform conformational searches and analyze the resulting structures. nih.gov These analyses can reveal the importance of steric hindrance and intramolecular interactions, such as hydrogen bonding, in determining the preferred conformation. nih.gov Understanding the conformational landscape is essential for predicting how the molecule will interact with other molecules, such as in a solvent or at the active site of an enzyme. nih.gov For instance, studies on similar molecules like n-propanethiol have shown that rotations around both the C-C and C-S bonds are crucial for a complete conformational analysis. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Organosulfur Compounds

QSAR and QSPR models are statistical tools that correlate the chemical structure of compounds with their biological activity or physical properties, respectively. wikipedia.orgresearchgate.net These models are widely used in drug discovery, toxicology, and materials science to predict the properties of new, untested compounds. researchgate.netnih.gov

For organosulfur compounds, QSAR and QSPR models can be developed to predict a wide range of properties, from critical properties like boiling point and critical temperature to biological activities like enzyme inhibition or toxicity. nih.gov These models are built using a set of known compounds and their measured properties. Molecular descriptors, which are numerical representations of a molecule's structure and physicochemical properties, are calculated for each compound. Statistical methods are then used to find a mathematical relationship between these descriptors and the property of interest. researchgate.net

The development of robust QSAR/QSPR models for organosulfur compounds, including thiols, can aid in the design of new molecules with desired properties while minimizing undesirable characteristics. nih.gov

Advanced Derivatives and Functional Material Development

Synthesis of Thioether Derivatives Incorporating the 2-Methoxy-2-methylbutane-1-thiol Moiety

The synthesis of thioether derivatives from this compound is a fundamental transformation that leverages the high nucleophilicity of the thiol group. Thiolate anions, readily formed under basic conditions, efficiently participate in S-alkylation reactions with a variety of electrophiles, such as alkyl halides and sulfonates, to form stable thioether linkages. thieme-connect.de This reactivity allows for the introduction of the 2-methoxy-2-methylbutylthio group into a wide range of organic molecules.

The table below summarizes key aspects of thioether synthesis involving thiol moieties.

Table 1: Synthesis of Thioether Derivatives

| Reaction Type | Reactants | Key Conditions | Product | Ref |

|---|---|---|---|---|

| S-alkylation | Thiol, Alkyl Halide | Base (e.g., NaH), THF | Thioether | thieme-connect.de |

| Mitsunobu Reaction | Thiol, Alcohol | DEAD, PPh₃ | Thioether | beilstein-journals.org |

Integration into Polymeric Architectures

The thiol group of this compound is a versatile functional handle for its incorporation into various polymer architectures. Thiol-ene "click" chemistry, in particular, offers an efficient and highly selective method for polymer modification and synthesis. nih.govresearchgate.net

Dendrimers and Hyperbranched Polymers via Thiol-Ene Chemistry

Thiol-ene and thiol-yne click reactions are powerful tools for the one-pot synthesis of dendrimers and hyperbranched polymers (HPs). rsc.org These reactions proceed via a radical-mediated step-growth mechanism, allowing for the formation of highly branched, three-dimensional macromolecules with a high degree of branching. researchgate.netrsc.org The globular and dendritic architectures of HPs endow them with unique properties such as abundant functional groups, low viscosity, and high solubility. rsc.org The this compound moiety can be introduced as a peripheral functional group or incorporated into the dendritic backbone, influencing the final properties of the polymer. The ability to achieve high functionalization and create well-defined structures makes this approach attractive for applications in materials science and nanotechnology. rsc.orgillinois.edu

Functionalization of Polymer Backbones and Networks

The functionalization of pre-existing polymers with this compound can be readily achieved through thiol-ene coupling reactions. nih.govillinois.edu Polymers containing pendant vinyl or other "ene" functionalities can be modified by the radical addition of the thiol. This method allows for the introduction of the specific properties associated with the this compound moiety onto a polymer backbone. illinois.edu Furthermore, multifunctional thiols can act as cross-linkers in thiol-ene polymerizations to form robust polymer networks. elsevierpure.com The resulting networks can exhibit tailored properties based on the structure of the thiol and the "ene" comonomer. elsevierpure.com

The following table outlines the integration of thiols into polymeric structures.

Table 2: Integration of Thiols into Polymeric Architectures

| Polymer Architecture | Synthetic Method | Key Features | Potential Applications | Ref |

|---|---|---|---|---|

| Dendrimers and Hyperbranched Polymers | Thiol-ene/Thiol-yne Click Chemistry | One-pot synthesis, high degree of branching, globular structure | Nanoscience, biomaterials, coatings | rsc.orgresearchgate.net |

| Functionalized Polymer Backbones | Thiol-ene Coupling | Post-polymerization modification, introduction of specific functionalities | Biohybrids, functional materials | nih.govillinois.edu |

Conjugation Strategies with Biomolecules and Peptide Modification Applications

The selective reactivity of the thiol group makes this compound a candidate for bioconjugation, the process of linking molecules to biomolecules such as proteins and peptides. Thiol-maleimide and thiol-vinyl sulfone reactions are common methods for achieving site-specific modification of cysteine residues in proteins. nih.gov

By derivatizing this compound to include a reactive handle compatible with these chemistries, it can be conjugated to biomolecules. nih.gov This can be used to introduce a hydrophobic and sterically hindered moiety, potentially influencing the protein's conformation, stability, or interaction with other molecules. Thiol bis-alkylation is another robust method for constraining peptide epitopes by cyclizing dithiol-containing peptides with various linkers. nih.gov While not a direct application of this compound itself, the principles of thiol reactivity are central to these advanced peptide modification strategies. nih.gov

Development of Novel Thiol-Containing Scaffolds for Chemical Building Blocks

The unique structure of this compound makes it an interesting starting material for the development of novel thiol-containing scaffolds. These scaffolds can serve as versatile building blocks for the synthesis of more complex molecules in medicinal chemistry and materials science. The tertiary nature of the thiol group provides steric hindrance, which can be exploited to control reactivity and confer specific conformational properties to the final products.

The development of new synthetic methodologies, such as asymmetric synthesis, allows for the preparation of chiral tertiary thiols and their derivatives. beilstein-journals.org These chiral building blocks are of significant interest in the synthesis of enantiomerically pure compounds. While specific examples for this compound are not prevalent, the general principles of creating complex scaffolds from simpler thiols are well-established. beilstein-journals.org The combination of the methoxy (B1213986) group and the tertiary thiol in this compound offers a unique platform for the design and synthesis of novel chemical entities with potential applications in various fields.

Environmental Chemistry and Degradation Pathways Academic Perspective

Photochemical and Oxidative Degradation Mechanisms of Alkyl Thiols

The atmospheric fate of alkyl thiols, including 2-methoxy-2-methylbutane-1-thiol, is largely governed by photochemical and oxidative degradation processes. These reactions are primarily initiated by photochemically generated reactive species such as hydroxyl radicals (•OH), ozone (O3), and nitrate (B79036) radicals (NO3).

The thiol group (-SH) is susceptible to oxidation, which can proceed through various pathways. masterorganicchemistry.comresearchgate.net Mild oxidation typically leads to the formation of disulfides (RS-SR). libretexts.org This process is thermodynamically favored over the formation of peroxides from alcohols due to the relative strengths of the S-S, O-O, S-H, and O-H bonds. libretexts.org The oxidation can be initiated by the abstraction of the hydrogen atom from the thiol group, forming a thiyl radical (RS•). uoregon.eduresearchgate.net These radicals can then dimerize to form a disulfide. mdpi.com

Further oxidation of thiols can lead to the formation of sulfenic (RSOH), sulfinic (RSO2H), and sulfonic (RSO3H) acids. researchgate.netnih.gov The specific pathway and products depend on the nature of the oxidant and the reaction conditions. For instance, stronger oxidants are more likely to lead to the formation of sulfonic acids. researchgate.net

The presence of other functional groups within the molecule, such as the ether group in this compound, can also influence the degradation pathways. For example, a study on the atmospheric oxidation of 3-methyl-2-butene-1-thiol (B196119) (a structurally related compound) by hydroxyl radicals indicated that •OH addition to the double bond is a significant transformation pathway. acs.org

The photochemical degradation of thiols can also be initiated by direct photolysis, although this is often a less significant pathway compared to reactions with atmospheric oxidants. researchgate.net The photolysis of organic nitrates in the presence of thiols has been shown to be driven by the photolysis of the nitrate to nitrogen dioxide (NO2), rather than a rapid reaction between the thiyl radical and the nitrate. researchgate.net

The table below summarizes the key oxidative degradation products of alkyl thiols.

| Reactant | Oxidant | Major Products |

| Alkyl Thiol (RSH) | Mild Oxidants (e.g., I2, air) | Disulfide (RSSR) |

| Alkyl Thiol (RSH) | Stronger Oxidants (e.g., O3, H2O2) | Sulfenic Acid (RSOH), Sulfinic Acid (RSO2H), Sulfonic Acid (RSO3H) |

| Alkyl Thiol (RSH) | Hydroxyl Radical (•OH) | Thiyl Radical (RS•), subsequent oxidation products |

Biotransformation Pathways and Stability Studies in Chemical Environments

The biotransformation of thiols is a critical aspect of their environmental fate and persistence. In biological systems, thiols can undergo a variety of enzymatic and non-enzymatic reactions. A key biotransformation pathway is the formation of thioethers. rsc.orgnih.gov For example, enzymes can catalyze the transfer of an alkyl group to a thiol, forming a thioether. wikipedia.org

The stability of thiols in different chemical environments is influenced by factors such as pH, temperature, and the presence of other reactive species. researchgate.net Thiols are generally more stable at lower pH and temperature. sci-hub.st The pKa of the thiol group is a crucial factor, as the thiolate anion (RS-) is the more reactive nucleophilic species. sci-hub.stnih.gov

Oxidation is a major degradation pathway for thiols in various environments. uoregon.edu The rate of oxidation is dependent on temperature and the pKa of the sulfhydryl group. researchgate.net In the presence of oxygen, thiols can be oxidized to disulfides, and this process can be catalyzed by trace metal ions. sci-hub.st The stability of thiols can be enhanced by protecting them from humidity and high temperatures. researchgate.net

Studies on the stability of thiolated polymers have shown that the free thiol groups are stable against oxidation for extended periods when stored at low temperatures (-20°C and 4°C). researchgate.net However, at room temperature and high humidity, a decrease in free thiol groups is observed. researchgate.net

The interaction with other molecules in the environment can also affect the stability of thiols. For instance, the presence of certain compounds can either accelerate or inhibit the oxidation of thiols. uoregon.edu

Methodologies for Studying Thiol Transformation Products

A variety of analytical techniques are employed to study the transformation products of thiols. The choice of method depends on the specific research question, the matrix in which the thiol is present, and the nature of the transformation products. mdpi.comnih.gov

Chromatographic methods , such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are widely used for the separation and quantification of thiols and their degradation products. mdpi.com These techniques offer excellent separation capabilities but may require longer analysis times. mdpi.comnih.gov Mass spectrometry (MS) is often coupled with chromatography (e.g., LC-MS/MS) to provide high sensitivity and selectivity for the identification and quantification of transformation products. mdpi.comresearchgate.net

Spectrophotometric methods are simple and cost-effective for the determination of thiols. mdpi.comnih.gov A common method involves the use of Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB), which reacts with thiols to produce a colored product that can be measured spectrophotometrically. nih.govresearchgate.netnih.gov However, these methods may lack specificity. mdpi.comnih.gov Other reagents, such as 4,4'-dipyridyl disulfide (4DPS), are also used for the colorimetric quantification of thiols. acs.org

Electrochemical methods offer the advantage of real-time monitoring of thiol concentrations but can be susceptible to interference from other electroactive species. mdpi.comnih.gov These methods detect the redox-active state of thiols and disulfides directly. nih.gov

Spectroscopic techniques , including UV-Vis and fluorescence spectroscopy, are also utilized. mdpi.comresearchgate.net Chemiluminescence is another promising method for detecting thiols and studying their oxidative stress. mdpi.com

Sample preparation is a critical step in the analysis of thiols due to their high reactivity. mdpi.com It is often necessary to quench thiol-disulfide exchange reactions, typically by lowering the pH or by alkylating the free thiols with reagents like N-ethylmaleimide (NEM) or iodoacetamide. sci-hub.stresearchgate.netnih.govresearchgate.net

The table below provides a summary of common analytical methods for studying thiol transformation.

| Analytical Technique | Principle | Advantages | Disadvantages |

| Chromatography (HPLC, GC) | Separation based on differential partitioning between a mobile and stationary phase. mdpi.com | Excellent separation capabilities. mdpi.comnih.gov | Longer analysis times. mdpi.comnih.gov |

| Mass Spectrometry (MS) | Separation of ions based on their mass-to-charge ratio. mdpi.com | High sensitivity and selectivity. mdpi.comnih.gov | Requires sophisticated instrumentation. mdpi.comnih.gov |

| Spectrophotometry | Measurement of light absorption by a colored product of a chemical reaction. mdpi.comnih.gov | Simple and cost-effective. mdpi.comnih.gov | May lack specificity. mdpi.comnih.gov |

| Electrochemistry | Measurement of electrical properties (e.g., current, potential) resulting from redox reactions. mdpi.comnih.gov | Real-time monitoring. mdpi.comnih.gov | Susceptible to interference. mdpi.comnih.gov |

| Fluorescence Spectroscopy | Measurement of fluorescence emitted by a molecule after absorbing light. mdpi.com | High sensitivity. | Limited to fluorescent compounds or those that can be fluorescently labeled. |

| Chemiluminescence | Measurement of light emitted from a chemical reaction. mdpi.com | High sensitivity. | Can be complex to implement. |

常见问题

Q. How can researchers optimize the synthesis of 2-Methoxy-2-methylbutane-1-thiol to achieve higher yields and purity?

Methodological Answer: Synthetic optimization requires systematic variation of catalysts, solvents, and reaction temperatures. For example, base-catalyzed thiolation reactions (e.g., using sodium ethoxide or potassium tert-butoxide) in polar solvents like ethanol or methanol can enhance nucleophilic substitution efficiency. Temperature control (room temperature vs. reflux) should be tested to minimize side reactions. Continuous flow processes, as employed in industrial settings for structurally similar compounds, may improve scalability and purity . Purity validation via GC-MS or HPLC is critical to confirm the absence of sulfur-containing byproducts.

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR can confirm the presence of methoxy (-OCH) and thiol (-SH) groups, with chemical shifts typically observed at δ 3.2–3.5 ppm (methoxy) and δ 1.3–1.6 ppm (methyl branching).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns.

- FT-IR : Peaks at 2550–2600 cm (S-H stretch) and 1050–1150 cm (C-O-C stretch) confirm functional groups.

Cross-validation with reference spectra from databases like PubChem ensures accuracy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), lab coats, and safety goggles. Use respirators if ventilation is insufficient to maintain airborne concentrations below exposure limits .

- Ventilation : Perform reactions in fume hoods to mitigate volatile thiol odors and potential toxicity.

- Emergency Measures : Neutralize spills with oxidizing agents (e.g., hydrogen peroxide) to convert thiols into less hazardous sulfonic acids.

Q. How should this compound be stored to ensure long-term stability?

Methodological Answer: Store in amber glass containers under inert gas (argon or nitrogen) at ≤-20°C to prevent oxidation of the thiol group. Avoid exposure to light, moisture, and reactive metals (e.g., copper). Periodic purity checks via GC-MS are recommended to detect degradation products like disulfides .

Q. What strategies are effective for identifying and quantifying impurities in synthesized this compound?

Methodological Answer:

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 210–230 nm) or GC-MS to separate and identify impurities.

- Spiking Experiments : Introduce known impurities (e.g., alkyl disulfides) to calibrate retention times and quantify unknowns.

- Elemental Analysis : Confirm sulfur content to assess thiol purity versus oxidized byproducts .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemical outcomes in the synthesis of this compound?

Methodological Answer: Steric hindrance from the methyl and methoxy groups directs regioselectivity during nucleophilic substitution. Kinetic studies under varying temperatures and solvent polarities (e.g., DMSO vs. ethanol) can reveal transition-state stabilization effects. Computational modeling (DFT) predicts energy barriers for competing pathways, aiding in optimizing enantiomeric excess .

Q. What are the degradation pathways of this compound under oxidative and thermal stress?

Methodological Answer:

- Oxidative Degradation : Exposure to air generates disulfides (R-S-S-R), detectable via Raman spectroscopy (S-S stretch at 500–550 cm).

- Thermal Degradation : Pyrolysis-GC-MS identifies volatile fragments like methanethiol (CHSH) and butene derivatives.

Accelerated stability studies (40°C/75% RH) quantify degradation kinetics, informing shelf-life predictions .

Q. How can computational modeling predict the reactivity of this compound in complex reaction mixtures?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model solvation effects and intermolecular interactions with co-solvents or catalysts.

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

Databases like Reaxys provide experimental data to validate computational predictions .

Q. What role does this compound play in catalytic systems, and how can its activity be modulated?

Methodological Answer: As a thiol ligand, it can stabilize metal nanoparticles (e.g., Au, Ag) via S-metal bonding. Activity modulation involves:

- Steric Tuning : Adjusting the methyl/methoxy groups to control ligand bulkiness.

- Electronic Effects : Introducing electron-withdrawing/donating substituents to alter metal-thiol bond strength.

Surface-enhanced Raman spectroscopy (SERS) monitors ligand adsorption dynamics on catalytic surfaces .

Q. How does this compound interact with biological macromolecules, and what are the implications for toxicity studies?

Methodological Answer:

- Protein Binding Assays : Use fluorescence quenching or ITC (Isothermal Titration Calorimetry) to measure binding affinity with serum albumin or enzymes.

- Metabolite Profiling : LC-MS/MS identifies thiol-adducted metabolites in vitro (e.g., hepatic microsomes).

- Toxicity Screening : OECD guidelines recommend Ames tests for mutagenicity and acute toxicity studies in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。